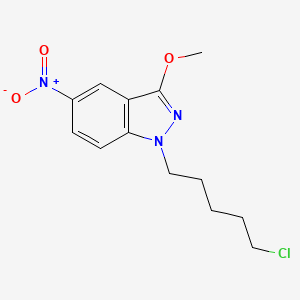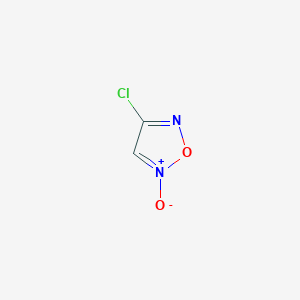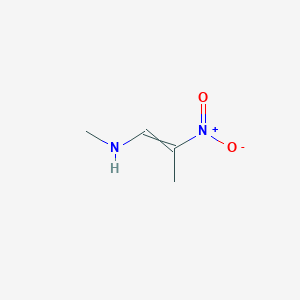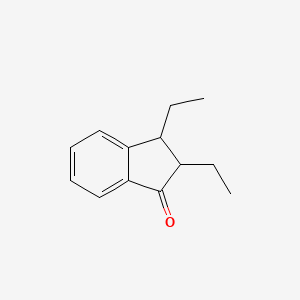
2,3-Diethyl-2,3-dihydro-1H-inden-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Diethyl-2,3-dihydro-1H-inden-1-one is an organic compound with a fused ring structure, combining a cyclopentanone and a benzene ring. This compound is part of the indanone family, known for its diverse chemical properties and applications in various fields, including pharmaceuticals and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diethyl-2,3-dihydro-1H-inden-1-one typically involves cyclization reactions. One common method is the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives, catalyzed by TpRuPPh3(CH3CN)2PF6 in hot toluene . Another approach involves the palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides and dienyl triflates .
Industrial Production Methods: Industrial production methods for this compound often utilize catalytic processes to ensure high yields and purity. Nickel-catalyzed reductive cyclization of enones is one such method, offering high enantiomeric induction and versatility .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Diethyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and alkylation reactions are typical, often using reagents like bromine or alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products: The major products formed from these reactions include various substituted indanones and indenes, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
2,3-Diethyl-2,3-dihydro-1H-inden-1-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial properties against various bacteria and fungi.
Medicine: Explored for its anticancer, anti-inflammatory, and antioxidant activities.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,3-Diethyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In medicinal applications, it may interact with cellular receptors and signaling pathways to exert its therapeutic effects .
Comparaison Avec Des Composés Similaires
- 1-Indanone
- 2,3-Dihydro-1H-inden-1-one
- 3,3-Dimethyl-2,3-dihydro-1H-inden-1-one
Uniqueness: 2,3-Diethyl-2,3-dihydro-1H-inden-1-one is unique due to its specific diethyl substitution, which can influence its chemical reactivity and biological activity. This makes it distinct from other indanone derivatives, which may have different substituents and, consequently, different properties .
Propriétés
Numéro CAS |
107202-98-2 |
|---|---|
Formule moléculaire |
C13H16O |
Poids moléculaire |
188.26 g/mol |
Nom IUPAC |
2,3-diethyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C13H16O/c1-3-9-10(4-2)13(14)12-8-6-5-7-11(9)12/h5-10H,3-4H2,1-2H3 |
Clé InChI |
NFXZJGQCRWFSJQ-UHFFFAOYSA-N |
SMILES canonique |
CCC1C(C(=O)C2=CC=CC=C12)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


propanedioate](/img/structure/B14337880.png)
![6-[2-(2-Methyl-1H-pyrrol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14337884.png)
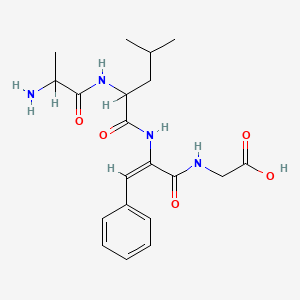
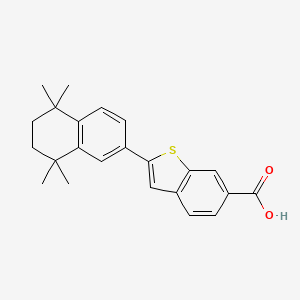

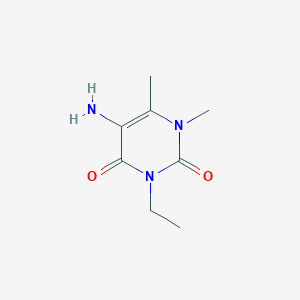
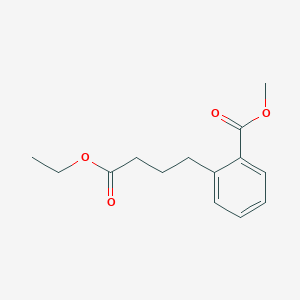
![Dimethyl [(5-bromofuran-2-yl)methylidene]propanedioate](/img/structure/B14337931.png)
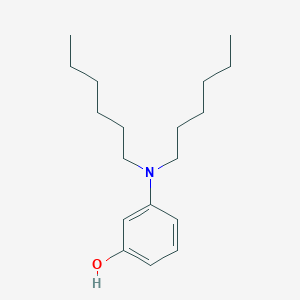
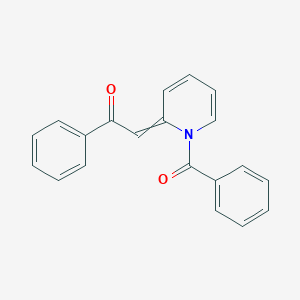
![1-[(4-Butoxyphenyl)methyl]-1H-1,2,3-triazole](/img/structure/B14337949.png)
